3-Bromo-2-methylbenzamide

Description

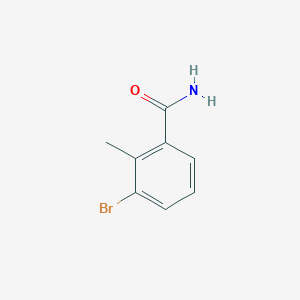

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVXZARJCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide (CAS: 919363-09-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the utility of a chemical intermediate is defined by its synthetic accessibility, purity, and the versatility of its reactive handles. 3-Bromo-2-methylbenzamide, a seemingly simple molecule, embodies these characteristics, positioning it as a valuable building block in the complex landscape of modern drug discovery. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive understanding of this compound, from its rational synthesis to its potential applications, grounded in established chemical principles and practical, field-proven insights. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this intermediate into their synthetic workflows.

Compound Profile and Physicochemical Properties

3-Bromo-2-methylbenzamide is a substituted aromatic amide with the chemical formula C₈H₈BrNO. The strategic placement of the bromine atom at the 3-position and the methyl group at the 2-position on the benzene ring, ortho to the carboxamide group, imparts specific steric and electronic properties that are crucial for its reactivity and application in synthesis.

| Property | Value | Source |

| CAS Number | 919363-09-0 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

These properties suggest a compound with moderate polarity, suitable for a range of organic solvents, and a pKa that is typical for a primary amide.

Strategic Synthesis of 3-Bromo-2-methylbenzamide

The most logical and efficient synthetic route to 3-Bromo-2-methylbenzamide commences with its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.

Synthesis of the Precursor: 3-Bromo-2-methylbenzoic Acid

A reliable method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation with dry ice (solid carbon dioxide)[2].

Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzoic Acid [2]

Materials:

-

1,3-dibromo-2-methylbenzene

-

tert-Butyl lithium (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Under an inert atmosphere (Argon), dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of tert-butyl lithium in pentane dropwise, maintaining the temperature below -75 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add crushed dry ice to the reaction mixture in portions.

-

Allow the reaction to warm to room temperature.

-

Acidify the mixture with aqueous HCl to pH 1.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-bromo-2-methylbenzoic acid.

Amidation of 3-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be efficiently achieved via a two-step, one-pot procedure. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for the formation of the acyl chloride.

Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzamide

Materials:

-

3-Bromo-2-methylbenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Aqueous ammonia (NH₄OH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 3-bromo-2-methylbenzoic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Amidation: Cool the reaction mixture containing the newly formed 3-bromo-2-methylbenzoyl chloride to 0 °C. Slowly add an excess of concentrated aqueous ammonia. A precipitate will form.

-

Work-up: Stir the mixture vigorously for 30 minutes. Dilute with water and extract the product with DCM.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-methylbenzamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Workflow Diagram

Caption: Synthesis of 3-Bromo-2-methylbenzamide.

Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic data for 3-Bromo-2-methylbenzamide.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to the substitution pattern.

-

Amide Protons (2H): The two protons of the primary amide (-CONH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shift can vary but is often found in the δ 5.5-8.5 ppm range.

-

Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a singlet, likely in the δ 2.0-2.5 ppm region, shifted downfield due to the proximity of the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 165-175 ppm range.

-

Aromatic Carbons (6C): Six signals will be present in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field compared to the others.

-

Methyl Carbon (-CH₃): This signal will appear at the highest field, typically in the δ 15-25 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 | N-H stretch (two bands for primary amide) | Amide (-CONH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1660 | C=O stretch (Amide I band) | Amide (-CONH₂) |

| ~1600 | N-H bend (Amide II band) | Amide (-CONH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~750 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 213 and 215, respectively.

Expected Fragmentation Pattern:

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in an acylium ion at m/z 197/199.

-

Loss of CONH₂: Cleavage of the amide group would lead to a bromomethylphenyl cation at m/z 170/172.

Applications in Drug Discovery and Development

3-Bromo-2-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom and the amide functionality provides two key points for diversification.

Role as a Versatile Building Block

The bromine atom is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of many pharmaceutical agents[3]. The amide group can participate in hydrogen bonding interactions with biological targets and can be further modified.

Drug Development Workflow

Caption: Role in a typical drug discovery workflow.

Potential in Kinase and PARP Inhibitor Synthesis

The benzamide scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors[3]. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells[4]. Kinase inhibitors are another major class of targeted therapies that interfere with cell signaling pathways that are often dysregulated in cancer. The structural motif of 3-Bromo-2-methylbenzamide provides a solid foundation for the synthesis of libraries of compounds to be screened for such inhibitory activities. The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the enzyme's active site, while the amide group can form crucial hydrogen bonds with the protein backbone.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-2-methylbenzamide.

-

Hazard Identification: Based on data for similar compounds, 3-Bromo-2-methylbenzamide should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Bromo-2-methylbenzamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of reactive functional groups, makes it an attractive building block for the construction of diverse molecular libraries. The insights and protocols provided in this guide are intended to facilitate its application in the synthesis of novel bioactive compounds, particularly in the pursuit of new kinase and PARP inhibitors. As with any scientific endeavor, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are the cornerstones of success.

References

-

BenchChem. (2025). The Versatility of 3-Bromobenzamide in Modern Research: A Technical Guide. Link

-

Guidechem. (n.d.). 3-broMo-2-MethylbenzaMide 919363-09-0 wiki. Link

-

BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. Link

-

ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis. Link

-

University of California, Irvine. (n.d.). Chemical shifts. Link

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Link

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Link

-

National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Link

-

Santa Cruz Biotechnology, Inc. (n.d.). 3-Bromo-2-methylbenzoyl chloride. Link

-

MDPI. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Link

-

SpectraBase. (n.d.). benzamide, 3-bromo-N-(4-bromo-2-methylphenyl)- - Optional[13C NMR]. Link

-

SpectraBase. (n.d.). Benzamide, 3-bromo-N-methyl- - Optional[FTIR] - Spectrum. Link

-

MDPI. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Link

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Link

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylbenzoyl chloride. Link

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Link

-

BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. Link

-

Semantic Scholar. (2016). Article. Link

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Link

-

Magnetic Resonance in Medicine. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Link

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Link

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Link

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Link

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Link

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Link

-

Chemsrc. (2025). 3-bromo-2-methylbenzoyl chloride | CAS#:21900-48-1. Link

-

ChemicalBook. (2023). 3-BROMO-2-METHYL BENZOYL CHLORIDE | 21900-48-1. Link

-

PrepChem.com. (n.d.). Synthesis of 2-bromobenzoyl chloride. Link

-

SpectraBase. (n.d.). 3-Bromobenzamide - Optional[1H NMR] - Chemical Shifts. Link

-

University of Colorado Boulder. (n.d.). IR Chart. Link

- N/A. 13-C NMR Chemical Shift Table.pdf.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Bromo-2-methylbenzoic Acid. Link

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Link

-

Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Link

-

Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Link

-

PubMed. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Link

-

BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide. Link

-

ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Link

-

SciSpace. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E). Link

-

ChemRxiv. (n.d.). 1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez. Link

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Link

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Link

-

RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Link

-

ResearchGate. (n.d.). 3-Bromo N-Alkyl Cyanamides as Versatile Building Blocks | Request PDF. Link

-

ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Link

Sources

- 1. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-methylbenzamide chemical properties and structure

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Properties, Synthesis, and Applications for the Research Professional

Introduction

3-Bromo-2-methylbenzamide is a halogenated aromatic amide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a strategically positioned bromine atom and a sterically influencing ortho-methyl group, makes it a valuable intermediate for constructing more complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a scaffold ripe for modification through various cross-coupling reactions and amide functional group transformations. This guide provides a detailed examination of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles.

Physicochemical and Structural Characteristics

The unique arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of 3-Bromo-2-methylbenzamide. The presence of the bromine atom and the amide group contributes to its polarity and potential for hydrogen bonding, while the methyl group influences its solubility and steric profile.

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source |

| CAS Number | 919363-09-0 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChI | InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | [1] |

| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

Structural Analysis

The structure of 3-Bromo-2-methylbenzamide consists of a benzene ring substituted with a primary amide group, a bromine atom at the meta-position relative to the amide, and a methyl group at the ortho-position. This substitution pattern is key to its reactivity.

Caption: 2D structure of 3-Bromo-2-methylbenzamide.

-

¹H NMR: Would show characteristic aromatic proton signals, a singlet for the methyl group, and broad signals for the amide protons.

-

¹³C NMR: Would display distinct signals for the eight carbon atoms, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Key peaks would include N-H stretching bands for the primary amide (around 3100-3500 cm⁻¹) and a strong C=O stretching band (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom in the molecule.[3]

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of 3-Bromo-2-methylbenzamide proceeds from the commercially available 3-Bromo-2-methylbenzoic acid. The process involves a two-step conversion: activation of the carboxylic acid to a more reactive intermediate, followed by amidation.

Caption: General workflow for the synthesis of 3-Bromo-2-methylbenzamide.

Step-by-Step Experimental Protocol

This protocol describes the conversion of 3-Bromo-2-methylbenzoic acid to 3-Bromo-2-methylbenzamide via an acyl chloride intermediate.

PART 1: Formation of 3-Bromo-2-methylbenzoyl Chloride (Acid Activation)

-

System Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-Bromo-2-methylbenzoic acid (1.0 eq). The entire apparatus must be dried to prevent premature hydrolysis of the reagents and product.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride (SOCl₂, ~2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a highly reactive acyl chloride. This activation is necessary because the carboxylic acid itself is not electrophilic enough to react directly with an ammonia source under mild conditions.[4] The inert atmosphere prevents moisture from decomposing the thionyl chloride and the resulting acyl chloride.[4]

-

-

Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.[4]

PART 2: Amidation to Form 3-Bromo-2-methylbenzamide

-

System Preparation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution (NH₄OH, ~5-10 eq) in an ice-water bath.

-

Reagent Addition: Slowly add the crude 3-Bromo-2-methylbenzoyl chloride from Part 1 to the cold, stirred ammonium hydroxide solution. The addition should be controlled to manage the exothermic reaction.

-

Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia. Using a cold, concentrated solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile and helps to dissipate the heat of the reaction, minimizing potential side reactions.[4]

-

-

Reaction & Precipitation: Stir the reaction mixture vigorously for 30-60 minutes as it warms to room temperature. The desired amide product, being less soluble in the aqueous medium, will precipitate as a solid.

-

Workup and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water (to remove ammonium salts) and a small amount of cold diethyl ether or hexane (to remove nonpolar impurities).

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-Bromo-2-methylbenzamide.

-

Reactivity, Applications, and Research Potential

The true value of 3-Bromo-2-methylbenzamide lies in its potential as a synthetic intermediate. Its functional groups provide two key points for chemical modification.

-

Aryl Bromide Reactivity: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the linkage of various aryl or vinyl groups, a common strategy in the synthesis of bioactive molecules.[5]

-

Amide Group Chemistry: The primary amide can undergo various transformations, including dehydration to nitriles, Hofmann rearrangement to anilines, or serve as a hydrogen bond donor/acceptor in interactions with biological targets.

Applications in Drug Discovery and Materials Science:

While specific applications for 3-Bromo-2-methylbenzamide are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug development.[5] Its derivatives have been investigated for a range of therapeutic targets:

-

Kinase and PARP Inhibitors: The benzamide core is present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases.[5] 3-Bromo-2-methylbenzamide provides a starting point for synthesizing novel analogs for screening against these targets.

-

Cereblon (CRBN) Binders: Recent research has identified benzamide derivatives as effective non-phthalimide binders for Cereblon (CRBN), a critical E3 ligase substrate receptor used in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] The development of stable, selective CRBN ligands is a major goal in the field of targeted protein degradation, and this compound represents a potential scaffold for such discovery efforts.[6]

-

Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties, suggesting potential applications in agriculture and medicine.[5]

Safety and Handling

Detailed toxicological properties for 3-Bromo-2-methylbenzamide have not been fully investigated.[7] However, based on data for structurally related brominated benzaldehydes and benzamides, it should be handled with care. It may cause skin, eye, and respiratory irritation.[8][9][10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the material's specific Safety Data Sheet (SDS) before use. [9]

Conclusion

3-Bromo-2-methylbenzamide is a chemical intermediate of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis from available precursors make it an attractive starting material. The potential for derivatization at both the aryl bromide and amide functionalities opens avenues for the creation of diverse chemical libraries aimed at discovering novel therapeutics, particularly in the areas of oncology and targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their research and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. 3-bromo-2-methylbenzamide | CAS#:919363-09-0 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide

Abstract

3-Bromo-2-methylbenzamide is a key structural motif and versatile building block in contemporary medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures, particularly in the development of novel therapeutics, necessitates robust and scalable synthetic pathways. This guide provides a comprehensive exploration of the principal synthesis route to 3-Bromo-2-methylbenzamide, beginning with the strategic synthesis of its carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid. We delve into the mechanistic underpinnings of key transformations, including the Sandmeyer reaction for regioselective bromination and the subsequent amidation of the carboxylic acid. Detailed experimental protocols, troubleshooting strategies, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for successful synthesis.

Introduction and Physicochemical Profile

The benzamide scaffold is a privileged structure in drug discovery, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The specific substitution pattern of 3-Bromo-2-methylbenzamide, featuring a bromine atom and a methyl group on the aromatic ring, offers distinct advantages. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular frameworks.[1] The methyl group provides steric and electronic influence, which can be crucial for modulating binding affinity and pharmacokinetic properties. Consequently, this compound is a valuable intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and other biologically active agents.[1]

Table 1: Physicochemical Properties of 3-Bromo-2-methylbenzamide

| Property | Value | Source |

| CAS Number | 919363-09-0 | [2][3] |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 152-156 °C | [5][6] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for devising an efficient synthesis. The primary disconnection for 3-Bromo-2-methylbenzamide is the amide C-N bond. This simplifies the target molecule into a carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid , and an ammonia source. This is the most common and reliable forward-synthesis strategy.

Further disconnection of 3-Bromo-2-methylbenzoic acid reveals several potential starting materials. The C-Br bond can be retrosynthetically disconnected to 2-methylbenzoic acid , suggesting a direct bromination approach. Alternatively, the C-COOH bond can be disconnected to reveal a Grignard reagent precursor, or the entire bromo-carboxy aromatic system can be traced back to an amino-substituted precursor, such as 3-Amino-2-methylbenzoic acid , via a Sandmeyer-type transformation. The latter often provides superior regiochemical control.

Caption: Retrosynthetic analysis of 3-Bromo-2-methylbenzamide.

Synthesis of the Key Intermediate: 3-Bromo-2-methylbenzoic Acid

The successful synthesis of the final product hinges on the efficient and pure preparation of the 3-Bromo-2-methylbenzoic acid intermediate.[4] While several routes exist, the Sandmeyer reaction is often preferred for its high regioselectivity, avoiding the formation of unwanted isomers that can complicate purification.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt.[7][8] This transformation is a cornerstone of aromatic chemistry due to its broad applicability and predictable outcomes.[7]

The overall workflow involves two main stages:

-

Diazotization: The conversion of the aromatic amine (3-Amino-2-methylbenzoic acid) into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C).[9][10]

-

Halogenation: The displacement of the diazonium group with bromide, catalyzed by copper(I) bromide (CuBr).[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromo-2-methylbenzamide [oakwoodchemical.com]

- 4. innospk.com [innospk.com]

- 5. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Physical properties of 3-Bromo-2-methylbenzamide (e.g., melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and organic synthesis. As a molecular scaffold, it serves as a crucial building block for the synthesis of more complex molecules, including pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification, formulation, and storage.

This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-2-methylbenzamide. In the absence of extensive experimentally-derived data for this specific compound in publicly available literature, we will draw upon high-quality predicted data, comparative data from structurally similar compounds, and established methodologies for property determination. This approach provides a robust framework for scientists to handle, utilize, and characterize this compound with confidence.

Molecular Structure and Identification

The foundational step in understanding a compound's physical properties is to define its molecular structure.

Caption: Molecular structure of 3-Bromo-2-methylbenzamide.

Physicochemical Data Summary

The following table summarizes key identifiers and physical properties for 3-Bromo-2-methylbenzamide. It is critical to note that while some data is definitive, other values are predicted or inferred from related compounds due to a lack of direct experimental reports.

| Property | Value | Source/Comment |

| CAS Number | 919363-09-0 | Definitive Identifier[1] |

| Molecular Formula | C₈H₈BrNO | Calculated from structure[1] |

| Molecular Weight | 214.06 g/mol | Calculated from atomic weights[1] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from related benzamides which are typically solids at room temperature. |

| Melting Point | Not Experimentally Reported | See Table 2 for data on related compounds. |

| Boiling Point | Not Experimentally Reported | Likely to decompose before boiling at atmospheric pressure. |

| pKa | 15.39 ± 0.50 (Predicted) | Predicted value, relates to the N-H proton acidity[1]. |

| Solubility | Not Experimentally Reported | Expected to have low aqueous solubility and higher solubility in polar organic solvents. See Table 2 for related compounds and Section 5 for determination protocol. |

Comparative Analysis of Physical Properties

To provide a scientifically grounded estimation of the physical properties of 3-Bromo-2-methylbenzamide, it is instructive to compare it with structurally analogous compounds. The position of the bromo and methyl groups, as well as the nature of the amide substitution, significantly influences properties like melting point and solubility.

Table 2: Physical Properties of Related Compounds

| Compound | Structure | Melting Point (°C) | Solubility Notes | Reference |

| 3-Bromo-2-methylbenzoic acid | Precursor with a carboxylic acid group. | 152-156 | - | [2] |

| 2-Bromo-3-methylbenzamide | Isomer. | Not Reported | - | [3] |

| 2-Bromo-N-methylbenzamide | Isomer with N-methylation. | 143-146 | - | [4] |

| 4-Bromo-2-fluoro-N-methylbenzamide | Analogue with different substitution. | - | Slightly soluble in Chloroform and Methanol. | [5] |

| 3-bromo-N-methylbenzamide | Isomer with N-methylation. | Not Reported | Calculated log(Water Solubility) = -2.52, indicating low aqueous solubility.[6] | [7] |

Causality Insights: The melting point of a crystalline solid is determined by the energy required to overcome its crystal lattice forces. For the benzamide series, hydrogen bonding between the amide groups is a dominant intermolecular force. The melting point of 3-Bromo-2-methylbenzoic acid is 152-156 °C[2]; it is reasonable to hypothesize that 3-Bromo-2-methylbenzamide will have a similar or slightly higher melting point due to the strong hydrogen bonding network of the primary amide. The substitution pattern on the aromatic ring will also affect crystal packing and, consequently, the melting point.

Experimental Protocol for Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp, well-defined range. This protocol describes the standard capillary method for its determination.

Objective: To determine the melting point range of a crystalline sample of 3-Bromo-2-methylbenzamide.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of 3-Bromo-2-methylbenzamide on a watch glass and crush it into a fine powder using a spatula or mortar and pestle. A fine powder ensures uniform heating.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Tap the sealed bottom of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be 2-3 mm high for optimal results.

-

Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, properly packed capillary tube.

-

Heat the sample at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2°C).[9]

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Qualitative Solubility Assessment

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, extractions, and chromatography. This protocol provides a systematic approach to determine the solubility of 3-Bromo-2-methylbenzamide in a range of common laboratory solvents.[10][11]

Objective: To qualitatively assess the solubility of 3-Bromo-2-methylbenzamide in water, acidic, basic, and organic solvents.

Materials:

-

3-Bromo-2-methylbenzamide

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Methanol, Ethanol, Acetone, Dichloromethane, Diethyl Ether.

Procedure:

-

General Method:

-

Place approximately 20-30 mg of the solid into a small test tube.

-

Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake or vortex the tube for at least 30 seconds.

-

Observe the sample after each addition.

-

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a clear, homogeneous solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[12]

-

-

Solvent Testing Sequence: A logical progression helps classify the compound based on its acid-base properties.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 6. Benzamide, 3-bromo-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.ws [chem.ws]

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Synthesis, Characterization, and Applications

Introduction: Situating 3-Bromo-2-methylbenzamide in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic value of a molecule is often defined by its potential as a versatile synthetic intermediate. 3-Bromo-2-methylbenzamide, a substituted aromatic amide, represents a quintessential example of such a building block. Its structure, featuring a benzamide core with ortho-methyl and meta-bromo substituents, offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of 3-Bromo-2-methylbenzamide, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, a robust and logical synthesis protocol, predictive characterization, and its potential as a precursor for complex molecular architectures. The bromine atom serves as a key functional "handle" for advanced cross-coupling reactions, while the amide and methyl groups modulate solubility, conformation, and metabolic stability, making this compound a molecule of significant interest.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 3-Bromo-2-methylbenzamide is a solid at room temperature, with its key identifiers and computed properties summarized below. These data are critical for reaction planning, dosage calculations, and analytical method development.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 919363-09-0 | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChI Key | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

Molecular Structure Diagram

The spatial arrangement of the atoms dictates the molecule's reactivity and interaction with biological targets. The ortho-methyl group, in particular, creates a specific steric environment around the amide functionality.

Caption: 2D structure of 3-Bromo-2-methylbenzamide.

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes are conceivable, a highly reliable and scalable approach proceeds from the commercially available precursor, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically achieved by activating the carboxyl group followed by amination.

The chosen two-step protocol involves the formation of an acyl chloride intermediate, which is a common and effective method for activating the carboxylic acid. Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The subsequent reaction with aqueous ammonia provides the desired primary amide.

Experimental Workflow: From Carboxylic Acid to Amide

Caption: Workflow for the synthesis of 3-Bromo-2-methylbenzamide.

Detailed Step-by-Step Methodology

PART A: Synthesis of 3-Bromo-2-methylbenzoyl chloride

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylbenzoic acid (1.0 eq).[2]

-

Solvent and Catalyst: Add a suitable inert solvent such as toluene or dichloromethane, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be directed to a scrubber.

-

Reaction: Upon completion of the addition, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

PART B: Synthesis of 3-Bromo-2-methylbenzamide

-

System Preparation: Prepare a beaker with a stirred, cooled (0°C, ice bath) solution of concentrated ammonium hydroxide (~10 eq).

-

Amination: Slowly add the crude 3-bromo-2-methylbenzoyl chloride (dissolved in a minimal amount of an inert, anhydrous solvent like THF if necessary) to the cold ammonium hydroxide solution. This step is highly exothermic and a precipitate will form immediately. The slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: Allow the mixture to stir for an additional 30-60 minutes in the ice bath, then warm to room temperature and stir for another hour to ensure complete reaction.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove ammonium salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Spectroscopic and Analytical Characterization (Predictive)

While a dedicated experimental spectrum for 3-Bromo-2-methylbenzamide is not widely published, its structure can be confidently confirmed using standard analytical techniques. The expected spectral data are predicted based on the known effects of its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three protons with complex splitting patterns (a triplet and two doublets) characteristic of a 1,2,3-trisubstituted benzene ring. The methyl group (-CH₃) should appear as a singlet at approximately 2.4-2.5 ppm. The two protons of the primary amide (-NH₂) will appear as a broad singlet, typically in the range of 5.5-7.5 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide will be the most downfield signal, expected around 168-172 ppm. The aromatic carbons will appear in the typical 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will be the most upfield signal, expected around 20-22 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. The most characteristic peaks will be:

-

N-H Stretching: Two distinct peaks (symmetric and asymmetric stretching) for the primary amide N-H bonds in the region of 3100-3400 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption for the amide carbonyl group (Amide I band) around 1650-1680 cm⁻¹.

-

N-H Bending: An absorption for the N-H bend (Amide II band) near 1600-1640 cm⁻¹.

-

C-Br Stretching: A peak in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, which is a definitive indicator of a monobrominated compound. Common fragmentation patterns would include the loss of the amide group.

Reactivity, Synthetic Utility, and Potential Applications

The true value of 3-Bromo-2-methylbenzamide lies in its potential as a synthetic intermediate. Its chemical reactivity is dominated by the bromine atom and the amide functionality.

-

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its utility.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or vinyl groups, creating complex bi-aryl structures.

-

Heck Reaction: Coupling with alkenes introduces alkenyl substituents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

-

-

Amide Group Reactivity: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be reduced to an amine.

Applications in Drug Discovery:

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated benzamides, like the title compound, serve as crucial starting points for creating libraries of novel compounds for screening.[3] Its derivatives have potential in several therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzamide core that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3]

-

PARP Inhibitors: The benzamide moiety is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, particularly for tumors with BRCA1/2 mutations.[3]

-

Cereblon (CRBN) Binders: Novel benzamide derivatives are being explored as non-phthalimide ligands for Cereblon, a key protein in targeted protein degradation using technologies like PROTACs (Proteolysis-targeting chimeras).[4]

By leveraging cross-coupling reactions at the bromine position, researchers can rapidly diversify the structure to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[5]

Safety and Handling

-

GHS Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Researchers must always consult a comprehensive, institutionally approved chemical hygiene plan and perform a risk assessment before handling any new or undocumented chemical compound.

References

-

Chemsrc. 3-bromo-2-methylbenzamide | CAS#:919363-09-0. Available at: [Link]

-

PubChem. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - Chemical Communications. Available at: [Link]

-

SpectraBase. benzamide, 3-bromo-N-(4-bromo-2-methylphenyl)- - Optional[13C NMR]. Available at: [Link]

-

NIST WebBook. Benzamide, N-(3-methylphenyl)-2-bromo-. Available at: [Link]

-

PubChem. 3-bromo-N,N-bis(2-cyanoethyl)-2-methylbenzamide | C14H14BrN3O. Available at: [Link]

-

SpectraBase. Benzamide, 3-bromo-N-methyl- - Optional[FTIR]. Available at: [Link]

-

NIST WebBook. Benzamide, m-bromo-. Available at: [Link]

-

SpectraBase. benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]- - Optional[1H NMR]. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubChem. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743. Available at: [Link]

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available at: [Link]

-

PubChem. 3-bromo-N-(3-chloro-2-pyridinyl)-2-methylbenzamide | C13H10BrClN2O. Available at: [Link]

-

PubChemLite. 3-bromo-n-methylbenzamide (C8H8BrNO). Available at: [Link]

-

SpectraBase. Benzamide, 3-bromo-N-(2-butyl)-N-undecyl- - Optional[13C NMR]. Available at: [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]

-

Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024-01-16). Available at: [Link]

-

PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromo-2-methylbenzamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-methylbenzamide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 3-Bromo-2-methylbenzamide (C₈H₈BrNO), a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for confirming its synthesis, assessing its purity, and elucidating its structure. This document synthesizes predictive analysis based on established chemical principles with data from analogous structures to offer a comprehensive characterization, grounded in the pillars of scientific expertise and trustworthiness.

The structural identity of a compound is the bedrock of all subsequent research. In drug development, an unambiguous structural confirmation, provided by the orthogonal techniques of NMR, IR, and Mass Spectrometry, is not merely a procedural step but a prerequisite for advancing a candidate. This guide explains the causality behind the expected spectral features of 3-Bromo-2-methylbenzamide, providing field-proven protocols for data acquisition.

Molecular Structure

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Bromo-2-methylbenzamide consists of a benzene ring substituted with a bromine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Predicted EI fragmentation pathway for 3-Bromo-2-methylbenzamide.

Predicted Mass Spectrometry Data (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

|---|---|---|

| 213 / 215 | High | Molecular Ion [M]⁺˙ |

| 197 / 199 | Medium | [M - NH₂]⁺ |

| 183 / 185 | Medium | [M - CH₂O]⁺ or other rearrangement |

| 170 / 172 | Medium | [M - CONH₂]⁺ |

| 118 | Low | [C₈H₆O]⁺ (Loss of Br) |

| 90 | High | [C₇H₆]⁺ (Toluene fragment) |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like 3-Bromo-2-methylbenzamide.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions: [1] * Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The total ion chromatogram (TIC) will indicate the retention time and purity of the compound. The mass spectrum corresponding to the main chromatographic peak is then analyzed to identify the molecular ion and its fragmentation pattern.

References

-

Sekizaki, M., & Yamasaki, K. (1969). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

-

Perjessy, A., et al. (2004). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. ResearchGate. Available at: [Link]

-

Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Nicolescu, T. O. (2017). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

Sources

Starting materials for the synthesis of 3-Bromo-2-methylbenzamide

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and widely implemented synthetic route for 3-Bromo-2-methylbenzamide, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the conversion of the readily accessible starting material, 3-Bromo-2-methylbenzoic acid, into the target amide. This document elucidates the chemical principles, explains the causality behind experimental choices, and provides a detailed, field-proven protocol suitable for laboratory-scale synthesis. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

A logical approach to devising a synthesis for 3-Bromo-2-methylbenzamide begins with a retrosynthetic analysis. The target molecule contains an amide functional group, which is most commonly formed by creating a bond between a carboxylic acid derivative and an amine.

This disconnection approach points to 3-Bromo-2-methylbenzoic acid as an ideal and commercially available starting material. The synthesis, therefore, simplifies into a two-step process: activation of the carboxylic acid, followed by amidation.

Caption: Retrosynthetic analysis of 3-Bromo-2-methylbenzamide.

Starting Material: 3-Bromo-2-methylbenzoic Acid

3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is a white to off-white crystalline powder that serves as an excellent precursor for this synthesis.[1][2] Its selection is based on several key factors:

-

Structural Integrity : It already contains the required carbon skeleton and the bromo- and methyl- substituents in the correct positions on the aromatic ring.

-

Reactivity : The carboxylic acid group is readily converted into more reactive intermediates, such as an acyl chloride, facilitating nucleophilic attack.[3]

-

Commercial Availability : It is widely available from various chemical suppliers, ensuring a consistent and pure source for research and development.[2][4]

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C₈H₇BrO₂ | 215.04 | 152-156 |

| 3-Bromo-2-methylbenzoyl chloride | 21900-48-1 | C₈H₆BrClO | 233.49 | N/A (Used in situ) |

| 3-Bromo-2-methylbenzamide | 252865-99-5 | C₈H₈BrNO | 214.06 | 168-172 |

Synthetic Pathway: From Carboxylic Acid to Benzamide

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction, which forms a stable and unreactive carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.

Step 1: Activation via Acyl Chloride Formation

The most common and effective method for activating a carboxylic acid is to convert it into an acyl chloride.[3][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the convenient nature of its by-products.

Mechanism and Rationale: The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion. A subsequent elimination, often facilitated by a catalytic amount of N,N-dimethylformamide (DMF), releases the gaseous by-products sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]

The key advantages of using thionyl chloride are:

-

High Reactivity : It readily converts the carboxylic acid to the highly reactive acyl chloride.

-

Gaseous By-products : The formation of SO₂ and HCl gases helps to drive the reaction to completion according to Le Châtelier's principle.[6]

-

Ease of Removal : Excess thionyl chloride can be easily removed by distillation under reduced pressure due to its low boiling point (76 °C).[6]

Step 2: Amidation of the Acyl Chloride

The generated 3-bromo-2-methylbenzoyl chloride is a potent electrophile. It is not typically isolated but is used directly (in situ) in the subsequent reaction.[7] This intermediate readily reacts with a nucleophilic amine source, such as aqueous ammonia, to form the desired 3-Bromo-2-methylbenzamide.

This transformation is a classic example of nucleophilic acyl substitution, often performed under conditions similar to the Schotten-Baumann reaction.[3] The reaction is typically fast and proceeds with high yield at room temperature. A base is required to neutralize the HCl by-product generated during the reaction, preventing the protonation of the ammonia nucleophile.[6]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 3-Bromo-2-methylbenzoyl chloride

-

Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-methylbenzoic acid (5.0 g, 23.25 mmol).

-

Reagent Addition : Under an inert atmosphere (e.g., nitrogen), carefully add thionyl chloride (5.0 mL, 68.5 mmol, ~3 equivalents) to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[6]

-

Reaction : Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. The reaction is complete when the solid starting material has fully dissolved and the evolution of gas has ceased.[6]

-

Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a light-yellow oil and is used directly in the next step without further purification.[6]

Part B: Synthesis of 3-Bromo-2-methylbenzamide

-

Preparation : In a separate 250 mL flask, cool 50 mL of concentrated aqueous ammonium hydroxide (28-30%) in an ice-water bath.

-

Reagent Addition : Dissolve the crude 3-Bromo-2-methylbenzoyl chloride from Part A in 20 mL of a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Isolation : Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification : Wash the crude product on the filter with copious amounts of cold deionized water to remove any ammonium salts. Further wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Drying : Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.

Process and Safety Workflow

The following diagram outlines the key stages and safety considerations for the synthesis.

Caption: Experimental workflow for the synthesis of 3-Bromo-2-methylbenzamide.

Conclusion

The synthesis of 3-Bromo-2-methylbenzamide is efficiently achieved from 3-Bromo-2-methylbenzoic acid through a robust, two-step sequence involving the formation of an acyl chloride intermediate followed by amidation. This method, utilizing thionyl chloride for acid activation, is a cornerstone of organic synthesis due to its high yields and operational simplicity. The protocol described herein provides a reliable framework for researchers requiring access to this important chemical intermediate for applications in drug discovery and development.

References

-

Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: RSC Advances URL: [Link]

-

Title: Amine to Amide (via Acid Chloride) - Common Conditions Source: Organic Chemistry Portal URL: [Link]

-

Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride Source: RSC Advances (duplicate for citation purposes) URL: [Link]

-

Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

-

Title: Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 Source: PubChem URL: [Link]

-

Title: 3-Bromo-2-methylbenzoic acid Source: Amerigo Scientific URL: [Link]

-

Title: 3-Bromo-2-methylbenzoyl chloride | C8H6BrClO | CID 19367807 Source: PubChem URL: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3-Bromo-2-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of chemical compounds is of paramount importance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming organic compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC nomenclature for 3-Bromo-2-methylbenzamide and its related isomers, providing a foundational understanding for scientists working with these and similar molecular scaffolds. Substituted benzamides are a significant class of compounds with a wide range of biological activities, making a thorough grasp of their nomenclature essential for clear communication and successful research.[1][2][3][4]

Part 1: Core Principles of IUPAC Nomenclature for Substituted Benzamides

The systematic naming of a substituted benzamide, such as 3-Bromo-2-methylbenzamide, follows a hierarchical set of rules established by IUPAC. These rules prioritize functional groups and ensure the lowest possible locants (numbers) for substituents on the parent structure.

Identifying the Principal Functional Group and Parent Compound

The first step is to identify the principal functional group, which determines the suffix of the name. In the case of 3-Bromo-2-methylbenzamide, the amide group (-CONH₂) is the highest priority functional group present.[5][6][7][8] This makes "benzamide" the parent name, derived from benzoic acid.

Numbering the Benzene Ring

Once the parent compound is identified as benzamide, the carbon atom of the benzene ring attached to the carbonyl group of the amide is assigned the number 1 position (C1). The ring is then numbered to give the substituents the lowest possible locants.

For 3-Bromo-2-methylbenzamide, the numbering proceeds as follows:

-

The carbon attached to the -CONH₂ group is C1.

-

Numbering clockwise or counter-clockwise, the substituents (bromo and methyl) must be assigned the lowest possible numbers.

-

Numbering in the direction that gives the methyl group position 2 and the bromo group position 3 is the correct approach.

Alphabetical Listing of Substituents

Substituents are listed in alphabetical order, regardless of their numerical position. In this case, "bromo" comes before "methyl."

Therefore, the systematic IUPAC name is 3-Bromo-2-methylbenzamide .

Part 2: Isomers of Bromo-methyl-benzamide

Disubstituted benzene rings can exist as three possible positional isomers: ortho (1,2), meta (1,3), and para (1,4).[9][10][11][12] For bromo-methyl-benzamide, where the benzamide moiety itself is the primary substituent, there are several possible isomers depending on the relative positions of the bromo and methyl groups on the benzene ring.

Structural Isomers and Their IUPAC Names

Below is a table summarizing the possible isomers of bromo-methyl-benzamide, along with their correct IUPAC names.

| IUPAC Name | Structure |

| 2-Bromo-3-methylbenzamide | (Structure) |

| 2-Bromo-4-methylbenzamide | (Structure) |

| 2-Bromo-5-methylbenzamide | (Structure) |

| 2-Bromo-6-methylbenzamide | (Structure) |

| 3-Bromo-2-methylbenzamide | (Structure) |

| 3-Bromo-4-methylbenzamide | (Structure) |

| 3-Bromo-5-methylbenzamide | (Structure) |

| 4-Bromo-2-methylbenzamide | (Structure) |

| 4-Bromo-3-methylbenzamide | (Structure) |

| 5-Bromo-2-methylbenzamide | (Structure) |

Note: The visual representation of chemical structures is crucial for understanding isomerism. Due to the text-based format, diagrams are described but not visually rendered in this table.

Visualization of the IUPAC Naming Logic

The following diagram, generated using Graphviz, illustrates the decision-making process for naming 3-Bromo-2-methylbenzamide according to IUPAC rules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 11. byjus.com [byjus.com]

- 12. How many isomers are possible for a disubstituted benzene ? What is the relationship between them ? [allen.in]

Potential hazards and safety information for 3-Bromo-2-methylbenzamide

An In-depth Technical Guide to the Potential Hazards and Safety Information for 3-Bromo-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-methylbenzamide is a halogenated aromatic amide whose toxicological properties have not been thoroughly investigated. However, available data from suppliers and chemical databases indicate that it should be handled with caution. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures necessary for minimizing risk in a laboratory setting. Adherence to the protocols outlined herein is critical for ensuring personnel safety and maintaining a compliant research environment.

Chemical Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to safe handling.

| Property | Value | Reference |

| Chemical Name | 3-Bromo-2-methylbenzamide | [1] |

| CAS Number | 919363-09-0 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |